molecular formula C12H12N2O B11900161 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

Cat. No.: B11900161
M. Wt: 200.24 g/mol
InChI Key: LCODBMSJPVYYFS-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one is a heterocyclic compound that features an azetidinone ring fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylindole with a suitable azetidinone precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one is unique due to its combination of the indole and azetidinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(1-methylindol-2-yl)azetidin-2-one

InChI

InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15)

InChI Key

LCODBMSJPVYYFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CC(=O)N3

Origin of Product

United States

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